molecular formula C16H15NO3S B5086647 Methyl 3-[(2-methylsulfanylbenzoyl)amino]benzoate

Methyl 3-[(2-methylsulfanylbenzoyl)amino]benzoate

Cat. No.: B5086647
M. Wt: 301.4 g/mol
InChI Key: HHVBWWOZBLHJTD-UHFFFAOYSA-N
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Description

Methyl 3-[(2-methylsulfanylbenzoyl)amino]benzoate is an organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoyl group substituted with a methylsulfanyl group and an amino group attached to a benzoate ester. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-methylsulfanylbenzoyl)amino]benzoate typically involves the following steps:

    Formation of the Benzoyl Intermediate: The initial step involves the preparation of 2-methylsulfanylbenzoic acid. This can be achieved through the sulfonation of 2-methylbenzoic acid followed by reduction to introduce the methylsulfanyl group.

    Amidation Reaction: The benzoyl intermediate is then reacted with 3-aminobenzoic acid under appropriate conditions to form the amide linkage. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid to yield the desired methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-methylsulfanylbenzoyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

Methyl 3-[(2-methylsulfanylbenzoyl)amino]benzoate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-[(2-methylsulfanylbenzoyl)amino]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the methylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. Additionally, the amide linkage and ester group contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-methylbenzoate
  • Methyl 3-(2-benzylmethylamino)ethylbenzoate
  • Methyl 2-(aminosulfonyl)benzoate

Uniqueness

Methyl 3-[(2-methylsulfanylbenzoyl)amino]benzoate is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and enhances its potential biological activity. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 3-[(2-methylsulfanylbenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-20-16(19)11-6-5-7-12(10-11)17-15(18)13-8-3-4-9-14(13)21-2/h3-10H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVBWWOZBLHJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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